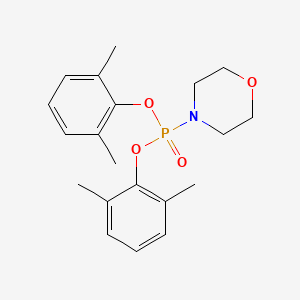
Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two 2,6-dimethylphenyl groups and a morpholin-4-yl group attached to a phosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate typically involves the reaction of 2,6-dimethylphenol with phosphorus oxychloride to form 2,6-dimethylphenyl phosphoryl chloride. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield phosphine oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Applications De Recherche Scientifique
Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. The exact pathways and molecular targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate include other organophosphorus compounds such as:
- Dimethyl (morpholin-4-yl)phosphonate
- Bis(3,5-dimethylphenyl)phosphine
- Glyoxal-bis(2,6-dimethylphenyl)diimine .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of phenyl and morpholinyl groups attached to the phosphonate moiety. This structure imparts specific chemical and physical properties that make it suitable for a wide range of applications, from catalysis to material science .
Propriétés
Numéro CAS |
113088-99-6 |
|---|---|
Formule moléculaire |
C20H26NO4P |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
4-bis(2,6-dimethylphenoxy)phosphorylmorpholine |
InChI |
InChI=1S/C20H26NO4P/c1-15-7-5-8-16(2)19(15)24-26(22,21-11-13-23-14-12-21)25-20-17(3)9-6-10-18(20)4/h5-10H,11-14H2,1-4H3 |
Clé InChI |
PYLCVQBUSWGJBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)OP(=O)(N2CCOCC2)OC3=C(C=CC=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)
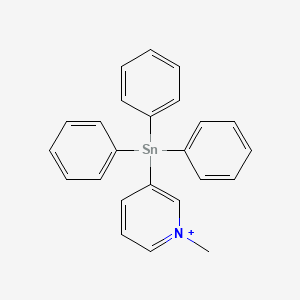
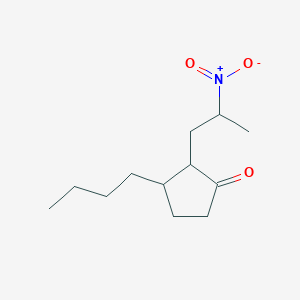

![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)

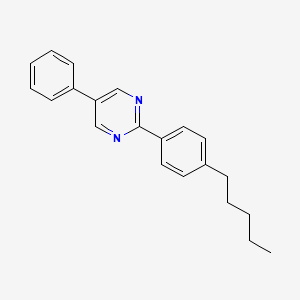
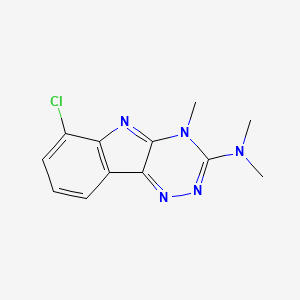
![N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide](/img/structure/B14312199.png)

![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)

